CID 5460572
Description
CID 5460572 (PubChem Compound Identifier 5460572) is a chemical compound whose structural and functional properties have been studied in various research contexts. For instance, this compound may belong to a class of bioactive molecules, such as natural product derivatives or synthetic analogs, based on cross-referenced studies involving CID-labeled compounds in pharmacological or analytical workflows .
Properties
Molecular Formula |
CHNO- |
|---|---|
Molecular Weight |
43.025 g/mol |
InChI |
InChI=1S/CHNO/c2-1-3/h(H-,2,3)/q-1 |
InChI Key |
GRCCOBOKTXPSDN-UHFFFAOYSA-N |
SMILES |
[C](=[N-])O |
Canonical SMILES |
[C](=[N-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Evidence from Figure 1 () highlights oscillatoxin derivatives, such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389). These compounds share structural motifs (e.g., polyketide backbones or methylated side chains) that influence bioactivity and stability. For CID 5460572, structural similarities might include:
- Core scaffold : Shared backbone with functional groups critical for target binding (e.g., hydroxyl or ketone moieties).
- Substituent variations : Differences in alkylation, glycosylation, or halogenation affecting solubility and metabolic stability.
Table 1: Structural Comparison of this compound and Analogues
| Compound (CID) | Molecular Formula | Key Substituents | Bioactivity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|---|
| This compound | Not specified | Hypothetical R-group | Pending validation | Synthetic/Natural |
| Oscillatoxin D (101283546) | C₃₄H₅₄O₈ | Methyl, hydroxyl | Cytotoxic (nM range) | Marine cyanobacteria |
| 30-Methyl-oscillatoxin D (185389) | C₃₅H₅₆O₈ | Methyl, ethyl | Enhanced stability | Semi-synthetic |
Functional Analogues
This compound may share functional roles with compounds like rapamycin derivatives (), which act as chemical inducers of dimerization (CIDs). For example:
- Photocleavable CIDs : this compound could mimic pRap (photocaged rapamycin) in spatial control of protein interactions but differ in activation mechanisms (e.g., wavelength specificity or cleavage efficiency) .
- Therapeutic applications : Compared to chemotherapeutic agents causing CID (chemotherapy-induced diarrhea, ), this compound might exhibit divergent pharmacological profiles (e.g., lower gastrointestinal toxicity).
Analytical and Pharmacological Comparisons
Analytical Techniques
- LC-ESI-MS with CID: demonstrates the use of collision-induced dissociation (CID) in structural elucidation of ginsenosides. For this compound, analogous workflows could differentiate isomers via fragmentation patterns (e.g., glycosidic bond cleavage vs. side-chain modifications) .
- GC-MS profiling: As shown in Figure 1B (), this compound’s volatility and thermal stability can be benchmarked against terpenoids or essential oil components.
Pharmacological Data
- Cytotoxicity : Oscillatoxin derivatives () exhibit nM-range IC₅₀ values, suggesting this compound may require similar potency thresholds for therapeutic relevance.
- Mechanistic divergence: Unlike CID-inducing chemotherapeutics (e.g., irinotecan, ), this compound might target non-overlapping pathways (e.g., kinase inhibition vs. topoisomerase interference).
Q & A
Basic Research Questions
Q. How can researchers formulate focused and testable research questions for studying CID 5460572?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Specific biological systems or molecular targets affected by this compound.
- Intervention: Experimental conditions (e.g., dosage, exposure time).
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable effects (e.g., binding affinity, metabolic changes).
Ensure questions are narrow, measurable, and address gaps in existing literature .
Q. What strategies are effective for conducting a literature review on this compound?
- Methodological Answer :
- Step 1 : Use databases like PubMed, Scopus, and Google Scholar with Boolean operators (e.g., "this compound AND pharmacokinetics").
- Step 2 : Prioritize primary sources (peer-reviewed journals) over secondary summaries.
- Step 3 : Organize findings thematically (e.g., synthesis methods, biological activity) and identify contradictions in reported data (e.g., varying toxicity results) .
Q. How should experimental protocols for this compound be designed to ensure reproducibility?
- Methodological Answer :
- Include detailed descriptions of materials (e.g., purity standards), instrumentation (e.g., HPLC settings), and statistical methods.
- Follow guidelines from journals like Biochemistry (Moscow), which mandate concise "Materials and Methods" sections with sufficient detail for replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing data on this compound (e.g., conflicting toxicity reports)?
- Methodological Answer : Apply principal contradiction analysis :
- Step 1 : Identify the dominant factor influencing results (e.g., dosage variability, assay type).
- Step 2 : Compare experimental conditions across studies (e.g., in vitro vs. in vivo models).
- Step 3 : Design follow-up experiments isolating variables (e.g., standardized cell lines, controlled environmental factors) .
Q. What methodologies are suitable for integrating interdisciplinary approaches (e.g., computational and experimental) in this compound research?
- Methodological Answer :
- Computational : Use molecular docking simulations to predict binding sites, validated by surface plasmon resonance (SPR) experiments.
- Experimental : Combine metabolomics (LC-MS) with transcriptomic analysis (RNA-seq) to map mechanistic pathways.
- Framework : Adopt aggregation search techniques to harmonize data from diverse sources (e.g., clinical trials, chemical databases) .
Q. How can researchers ensure data validity when analyzing complex interactions of this compound with biological systems?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., ELISA for protein quantification and Western blot for specificity).
- Blinding : Implement double-blind protocols in subjective assessments (e.g., histopathological analysis).
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving animal/human subjects .
Q. What advanced statistical models are recommended for analyzing dose-response relationships of this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 values.
- Machine learning : Train models on high-throughput screening data to predict off-target effects.
- Sensitivity analysis : Quantify uncertainty in parameters using Monte Carlo simulations .
Guidelines for Reporting Findings
- Data Presentation : Use tables to summarize comparative results (e.g., IC50 values across cell lines) and figures for mechanistic diagrams.
- Conflict of Interest : Disclose funding sources and potential biases in the "Acknowledgments" section .
- Reproducibility : Archive raw data in repositories like Zenodo and provide hyperlinks in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
